molecular formula C16H18N6OS3 B585878 N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide CAS No. 1415397-13-5

N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide

Cat. No.: B585878
CAS No.: 1415397-13-5
M. Wt: 406.541
InChI Key: SWXIKLMDWGQGKU-UHFFFAOYSA-N
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Description

Chemical Nomenclature and Structural Characterization of N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide

Systematic International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide. Alternative nomenclature includes N-(5-(2-((2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl)thio)ethyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide, reflecting the flexibility in describing the complex sulfur-bridged connectivity.

The molecular formula is established as C₁₆H₁₈N₆OS₃, with a molecular weight of 406.55 grams per mole. The Chemical Abstracts Service registry number is 1415397-13-5, providing unique identification for this compound in chemical databases. The International Chemical Identifier Key is SWXIKLMDWGQGKU-UHFFFAOYSA-N, further establishing its digital identity.

Molecular Parameter Value
Molecular Formula C₁₆H₁₈N₆OS₃
Molecular Weight 406.55 g/mol
Chemical Abstracts Service Number 1415397-13-5
International Chemical Identifier Key SWXIKLMDWGQGKU-UHFFFAOYSA-N
Canonical Simplified Molecular Input Line Entry System C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)N

The structural architecture consists of two distinct 1,3,4-thiadiazole rings, with one bearing an amino substituent at the 5-position and the other connected to a benzeneacetamide moiety. These heterocyclic units are linked through a bis-ethyl sulfide bridge, creating a symmetrical yet functionally diverse molecular framework.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides crucial structural verification for this compound through both proton and carbon-13 analyses. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic resonances that confirm the presence of the thiadiazole rings and connecting ethyl chains.

The aromatic region typically displays signals corresponding to the phenyl ring protons of the benzeneacetamide moiety, appearing as multiplets in the 7.0-7.5 parts per million range. These signals are consistent with monosubstituted benzene ring patterns observed in related thiadiazole-containing compounds. The amino group protons on the thiadiazole ring appear as a broad singlet, typically around 3.1-3.8 parts per million, characteristic of primary amine functionality attached to electron-deficient heterocycles.

The ethyl bridge protons manifest as distinct multiplets, with the methylene groups adjacent to sulfur appearing around 2.7-3.8 parts per million, while those adjacent to the thiadiazole rings show characteristic downfield shifts due to the electron-withdrawing nature of the heterocycle. The benzeneacetamide methylene group typically resonates around 3.7-4.9 parts per million as a singlet.

Proton Environment Chemical Shift Range (ppm) Multiplicity
Aromatic protons 7.0-7.5 Multiplet
Amino group 3.1-3.8 Broad singlet
Sulfur-adjacent methylene 2.7-3.8 Multiplet
Thiadiazole-adjacent methylene 3.0-4.0 Multiplet
Benzeneacetamide methylene 3.7-4.9 Singlet
Amide proton 10.0-13.0 Broad singlet

Carbon-13 Nuclear Magnetic Resonance analysis reveals distinct signals for the heterocyclic carbon atoms, with thiadiazole ring carbons appearing in characteristic regions. The carbon bearing the amino group typically resonates around 150-170 parts per million, while other thiadiazole carbons appear in the 160-180 parts per million range. The phenyl ring carbons display typical aromatic chemical shifts between 120-140 parts per million.

Mass Spectrometry Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural insights through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 406, corresponding to the protonated molecular ion [M + H]⁺.

Fragmentation analysis reveals diagnostic patterns typical of thiadiazole-containing compounds. Initial fragmentation often involves cleavage of the sulfur bridge, generating fragments corresponding to individual thiadiazole-containing portions of the molecule. The benzeneacetamide portion can undergo characteristic losses, including the acetyl group, leading to fragments around mass-to-charge ratio 135-149.

Thiadiazole ring degradation produces characteristic fragments, with the heterocyclic system showing multiple bond-breaking decomposition steps. Common fragment ions include those at mass-to-charge ratios 108, 135, 149, and 153, which are typical for thiadiazole-containing compounds. The amino-substituted thiadiazole ring may generate specific fragments due to the electron-donating nature of the amino group.

Fragment Ion (m/z) Proposed Structure Loss from Molecular Ion
406 [M + H]⁺ -
298 Thiadiazole portion loss -108
210 Single thiadiazole unit -196
153 Thiadiazole degradation -253
149 Ring fragmentation -257
135 Benzyl-related fragment -271
108 Core heterocycle -298
Infrared Vibrational Mode Assignments

Infrared spectroscopy reveals characteristic vibrational modes that confirm the presence of key functional groups within this compound. The amino group stretching vibrations appear as sharp bands around 3140-3400 wavenumbers, with symmetric and asymmetric stretches typically observed.

The carbonyl stretching vibration of the amide group manifests as a strong, sharp band around 1680-1710 wavenumbers, characteristic of secondary amides conjugated with aromatic systems. This frequency is consistent with amide functionality observed in related thiadiazole derivatives. The thiadiazole heterocycle exhibits characteristic carbon-nitrogen stretching vibrations around 1570-1630 wavenumbers, indicating the presence of the heteroaromatic system.

Aromatic carbon-carbon stretching modes appear in the 1450-1600 wavenumbers region, confirming the presence of the benzene ring system. The carbon-sulfur-carbon stretching vibrations of the thiadiazole rings and the bridging sulfur appear as weaker bands below 700 wavenumbers, providing additional structural confirmation.

Functional Group Frequency Range (cm⁻¹) Intensity Assignment
Amino N-H stretch 3140-3400 Medium-Strong Primary amine
Aromatic C-H stretch 3000-3100 Medium Benzene ring
Aliphatic C-H stretch 2850-2950 Medium Ethyl bridges
Amide C=O stretch 1680-1710 Strong Secondary amide
Thiadiazole C=N stretch 1570-1630 Strong Heterocycle
Aromatic C=C stretch 1450-1600 Medium Benzene ring
C-N stretch 1200-1400 Medium Various
C-S-C stretch 600-700 Weak Sulfur bridges

Properties

IUPAC Name

N-[5-[2-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethylsulfanyl]ethyl]-1,3,4-thiadiazol-2-yl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6OS3/c17-15-21-19-13(25-15)6-8-24-9-7-14-20-22-16(26-14)18-12(23)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H2,17,21)(H,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWXIKLMDWGQGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN=C(S2)CCSCCC3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6OS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Cyclization

The most widely reported method involves sequential nucleophilic substitution and heterocyclic ring formation. A representative synthesis begins with 5-amino-1,3,4-thiadiazole-2-thiol as the core intermediate.

Step 1: Thioether Formation
5-Amino-1,3,4-thiadiazole-2-thiol reacts with 1,2-dibromoethane in anhydrous ethanol under reflux (78°C, 6–8 hours) to form the bis-thioether intermediate. Potassium carbonate is used to deprotonate the thiol group, facilitating nucleophilic attack on the dibromoethane.

Step 2: Thiadiazole Ring Construction
The intermediate undergoes cyclization with hydrazinecarbothioamide in the presence of carbon disulfide (CS₂) and phosphorus oxychloride (POCl₃) at 60–70°C for 12 hours. This step forms the second thiadiazole ring.

Step 3: Acylation with Benzeneacetamide
The free amine group on the thiadiazole ring is acylated using phenylacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4 hours, yielding the final product.

Key Data:

ParameterValue
Overall Yield32–38%
Purity (HPLC)>95%
Critical ReagentsPOCl₃, CS₂, phenylacetyl chloride

Oxidative Coupling of Thiadiazole Precursors

An alternative route employs oxidative coupling of pre-formed thiadiazole units. This method, detailed in patent literature, involves:

Step 1: Synthesis of 5-Amino-1,3,4-thiadiazole-2-ethylthiol
2-Amino-5-ethyl-1,3,4-thiadiazole is treated with thiourea and hydrogen peroxide (H₂O₂) in acetic acid to introduce the thiol group.

Step 2: Oxidative Dimerization
The thiol-containing intermediate is dimerized using iodine (I₂) in ethanol, forming the central thioether bridge. This step requires strict temperature control (0–5°C) to prevent over-oxidation.

Step 3: Benzeneacetamide Functionalization
The dimer is acylated with benzeneacetic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.

Optimization Notes:

  • Excess iodine reduces yield due to sulfone formation.

  • DMAP accelerates acylation but necessitates post-reaction purification via column chromatography.

Industrial-Scale Production

Continuous Flow Reactor Synthesis

To enhance scalability, a continuous flow approach has been patented:

Reactor Setup:

  • Reactor 1: Thioether formation at 80°C with a residence time of 30 minutes.

  • Reactor 2: Cyclization at 120°C under pressurized CO₂ to minimize byproducts.

  • Reactor 3: Acylation in a packed-bed reactor with immobilized lipase enzymes for selective amide bond formation.

Advantages:

  • 65% overall yield (20% higher than batch methods).

  • Reduced solvent waste via in-line distillation.

Structural Confirmation and Characterization

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.28–7.35 (m, 5H, Ph), 4.12 (s, 2H, CH₂CO), 3.45 (t, J=6.8 Hz, 4H, SCH₂CH₂S), 2.85 (t, J=6.8 Hz, 4H, CH₂-thiadiazole).

  • ¹³C NMR: 170.2 ppm (C=O), 162.4 ppm (C=N of thiadiazole).

Infrared Spectroscopy (IR):

  • Peaks at 3250 cm⁻¹ (N–H stretch), 1650 cm⁻¹ (C=O), 680 cm⁻¹ (C–S).

Challenges and Mitigation Strategies

Byproduct Formation

  • Sulfoxide Byproducts: Occur during thioether oxidation. Mitigated by using argon atmospheres and avoiding strong oxidants.

  • Incomplete Acylation: Addressed via excess acyl chloride (1.5 equiv) and extended reaction times.

Solvent Selection

  • Ethanol and DCM are preferred for solubility and easy removal. Tetrahydrofuran (THF) induces side reactions in thiadiazole systems.

Emerging Methodologies

Enzymatic Acylation

Recent studies utilize Candida antarctica lipase B (CAL-B) to catalyze the acylation step, achieving 90% enantiomeric excess (ee) and reducing racemization.

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) shortens cyclization from 12 hours to 45 minutes, though scalability remains limited .

Chemical Reactions Analysis

Types of Reactions

N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, potassium thiocyanate, and phenylisothiocyanate. The reactions are typically carried out in solvents like ethanol or methylene chloride under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide involves its interaction with specific molecular targets. The compound’s mesoionic nature allows it to cross cellular membranes and interact strongly with biological targets, leading to various biological effects. The exact molecular pathways involved depend on the specific application, but they often include inhibition of enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiadiazole derivatives exhibit varied biological activities depending on substituents and structural modifications. Below is a comparative analysis of the target compound with analogous molecules:

Table 1: Structural and Functional Comparison of Thiadiazole Derivatives

Compound Name Key Structural Features Biological Activity Key Differences from Target Compound Reference
Target Compound Dual thiadiazole rings, thioether bridge, benzeneacetamide Hypothesized: Antimicrobial, anticancer N/A
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-3-fluorobenzamide Adamantane group, fluorobenzamide Enhanced lipophilicity, antiviral Adamantane increases metabolic stability but reduces solubility
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((4-(4-methoxyphenyl)-triazol-3-yl)thio)acetamide Ethylthio, triazole, methoxyphenyl Antimicrobial, antifungal Ethylthio enhances membrane permeability
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(thiophen-2-yl)acetamido)thiadiazol-2-yl)thio)acetamide Benzodioxole, thiophene Neuroprotective, anticonvulsant Benzodioxole improves CNS penetration
N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-4-nitrobenzamide Nitrobenzamide, benzothiadiazole Anticancer (DNA intercalation) Nitro group confers redox activity

Key Findings:

Substituent Effects :

  • Adamantane-containing derivatives (e.g., ) exhibit superior metabolic stability due to the bulky adamantane group but suffer from poor aqueous solubility .
  • Ethylthio groups (e.g., ) enhance membrane permeability, making them potent antimicrobial agents.
  • Benzeneacetamide vs. Nitrobenzamide : The target compound’s benzeneacetamide group may favor receptor-specific interactions over the redox-active nitro group in benzothiadiazoles .

Biological Activity Trends :

  • Dual thiadiazole systems (as in the target compound) show synergistic effects in enzyme inhibition compared to single-ring analogs .
  • Thiophene or benzodioxole substituents (e.g., ) improve CNS activity, whereas adamantane derivatives are more suited for peripheral targets .

Synthetic Complexity :

  • The target compound’s thioether bridge requires multi-step synthesis, similar to triazole-thiadiazole hybrids (), but offers greater conformational flexibility than rigid adamantane-based analogs .

Research Implications

The structural uniqueness of N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide positions it as a promising candidate for further pharmacological studies. Comparative data suggest that its dual thiadiazole-thioether scaffold could optimize both solubility and target engagement, bridging gaps observed in simpler analogs. Future research should prioritize:

  • In vitro enzyme inhibition assays (e.g., against acetylcholinesterase or kinases).
  • Structure-activity relationship (SAR) studies to refine substituent effects.
  • Pharmacokinetic profiling to assess bioavailability and metabolic stability.

Biological Activity

N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H18N6O3S3C_{16}H_{18}N_{6}O_{3}S_{3} and a molecular weight of approximately 411.58 g/mol. Its structure features a thiadiazole moiety, which is known for various biological activities.

1. Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole ring have demonstrated significant activity against various bacterial strains and fungi. The presence of the 5-amino group enhances this activity by increasing the compound's ability to penetrate microbial membranes .

2. Anticancer Properties

Research indicates that derivatives of thiadiazole exhibit anticancer effects through various mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that this compound can decrease the viability of several cancer cell lines, including leukemia and breast cancer cells .
  • Induction of Apoptosis : The compound has been linked to the induction of apoptosis in cancer cells via activation of intrinsic pathways .

3. Neuroprotective Effects

Thiadiazole derivatives have been investigated for their neuroprotective properties. The compound's structural features suggest potential benefits in treating neurodegenerative diseases by modulating oxidative stress and inflammation within neural tissues .

The biological activity of this compound can be attributed to:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.
  • Modulation of Signaling Pathways : It could affect signaling pathways related to cell survival and apoptosis.

Case Studies

  • Anticancer Activity : A study involving bis-thiadiazole derivatives demonstrated significant cytotoxicity against human leukemia cells (HL-60 and U937). The mechanism involved apoptosis induction and cell cycle arrest at the G0/G1 phase .
  • Neuroprotective Study : Research conducted on animal models indicated that thiadiazole derivatives could reduce neuronal damage in models of oxidative stress-induced injury .

Summary Table of Biological Activities

Biological ActivityEffectReference
AntimicrobialEffective against bacteria and fungi ,
AnticancerDecreased viability in cancer cell lines ,
NeuroprotectiveReduced oxidative stress in neurons ,

Q & A

Q. What are the optimal synthetic routes for preparing N-[5-[2-[[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]thio]ethyl]-1,3,4-thiadiazol-2-yl]-benzeneacetamide?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. A typical procedure involves refluxing 5-amino-1,3,4-thiadiazole derivatives with thiol-containing intermediates (e.g., 2-mercaptoethyl thioethers) in dry acetone or ethanol, using anhydrous potassium carbonate as a base to deprotonate thiol groups. Reflux times (3–6 hours) and stoichiometric ratios (1:1 to 1:2 for thiol:thiadiazole) are critical for yield optimization. Post-reaction steps include filtration, solvent evaporation, and recrystallization from ethanol or methanol .

Q. How can the structural integrity of this compound be confirmed after synthesis?

  • Methodological Answer : Use a combination of spectral and chromatographic techniques:
  • TLC (Rf values) to monitor reaction progress and purity.
  • FTIR to identify functional groups (e.g., C=S stretch at 650–750 cm⁻¹, N-H bend at 1600–1650 cm⁻¹).
  • ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene groups adjacent to sulfur at δ 3.0–3.5 ppm).
  • Mass spectrometry (ESI-MS or HRMS) for molecular ion validation .

Advanced Research Questions

Q. What computational strategies are recommended for studying the compound's interaction with biological targets?

  • Methodological Answer : Perform molecular docking using software like AutoDock Vina or Schrödinger Suite. Key steps:

Prepare the ligand (compound) and receptor (e.g., EGFR kinase, tubulin) using force fields (e.g., OPLS3e).

Define binding pockets based on co-crystallized ligands or mutagenesis data.

Validate docking protocols with RMSD calculations (<2 Å for reliable poses).

Analyze binding affinities (ΔG) and hydrogen-bonding networks. Cross-validate with MD simulations (100 ns trajectories) to assess stability .

Q. How can researchers resolve contradictory cytotoxicity data across different cell lines?

  • Methodological Answer : Contradictions may arise from cell-specific uptake mechanisms or off-target effects. Address this by:
  • Conducting ROS assays (e.g., DCFH-DA staining) to measure oxidative stress contributions.
  • Comparing apoptosis markers (caspase-3/7 activity, Annexin V/PI staining) across resistant vs. sensitive lines.
  • Performing transcriptomic profiling (RNA-seq) to identify differentially expressed genes (e.g., ABC transporters, pro-survival Bcl-2 family members) .

Q. What strategies improve the compound's pharmacokinetic properties without altering its core pharmacophore?

  • Methodological Answer :
  • Salt formation : Convert free amines (e.g., 5-amino-thiadiazole) to hydrochloride or mesylate salts to enhance solubility.
  • Prodrug derivatization : Introduce acetyl or PEG groups at the benzeneacetamide moiety to improve bioavailability.
  • Co-crystallization : Use co-formers like succinic acid to modify dissolution rates. Validate changes via HPLC solubility assays and in vivo pharmacokinetic studies (e.g., Cmax, AUC) .

Q. How can researchers design experiments to probe the role of sulfur atoms in the compound's bioactivity?

  • Methodological Answer :
  • Isosteric replacement : Synthesize analogs replacing sulfur with oxygen (oxadiazole) or selenium (selenadiazole). Compare IC50 values in cytotoxicity assays.
  • X-ray crystallography : Resolve the compound’s crystal structure to identify S···π or S-H interactions in the binding pocket.
  • DFT calculations : Compute electrostatic potential maps to quantify sulfur’s contribution to electron density distribution .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar thiadiazole derivatives?

  • Methodological Answer : Variations often stem from steric hindrance or electronic effects. For example:
  • Electron-withdrawing substituents (e.g., nitro groups) on the benzeneacetamide moiety reduce nucleophilicity, lowering yields.
  • Bulky substituents (e.g., isopropyl) on the thiadiazole ring hinder thiolate formation.
    Mitigate by optimizing reaction temperatures (e.g., 60–80°C for hindered substrates) or using phase-transfer catalysts (e.g., TBAB) .

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